4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
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Overview
Description
4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound featuring a triazole ring, a furan ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with furan-2-carboxylic acid hydrazide, pyrazine-2-carboxylic acid, and 4-aminobenzamide.
Formation of Triazole Ring: The furan-2-carboxylic acid hydrazide reacts with pyrazine-2-carboxylic acid under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride to form the triazole ring.
Thioether Formation: The triazole derivative is then reacted with a thiolating agent such as thiourea to introduce the sulfanyl group.
Acetylation: The sulfanyl triazole compound is acetylated using acetic anhydride to form the acetylated intermediate.
Amidation: Finally, the acetylated intermediate is coupled with 4-aminobenzamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s triazole ring is known for its bioactivity. It can be used in the development of enzyme inhibitors or as a ligand in the study of protein interactions.
Medicine
In medicine, the compound shows promise as a potential pharmaceutical agent. Its structure suggests it could be developed into drugs targeting specific enzymes or receptors, particularly in the treatment of infections or cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or bioactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting enzyme activity or altering receptor function. The furan and pyrazine rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to these similar compounds, 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is unique due to the presence of the benzamide group, which can enhance its bioactivity and specificity. The combination of the furan, pyrazine, and triazole rings also provides a unique scaffold for further functionalization and optimization in drug development.
Properties
Molecular Formula |
C20H17N7O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[[2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H17N7O3S/c21-18(29)13-3-5-14(6-4-13)24-17(28)12-31-20-26-25-19(16-10-22-7-8-23-16)27(20)11-15-2-1-9-30-15/h1-10H,11-12H2,(H2,21,29)(H,24,28) |
InChI Key |
MKQQJIGSQVIXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=NC=CN=C4 |
Origin of Product |
United States |
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